

Technical Support Center: CHS-828 and Gastrointestinal Side Effects

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Compound of Interest

Compound Name: *Chs-828*

Cat. No.: *B1668923*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) side effects associated with the experimental anticancer agent **CHS-828**.

Understanding CHS-828 and its Gastrointestinal Effects

CHS-828 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis. By depleting intracellular NAD⁺ levels, **CHS-828** selectively targets cancer cells with high metabolic rates. However, this mechanism also affects rapidly dividing cells in the gastrointestinal tract, leading to a range of GI-related adverse events.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with **CHS-828** in preclinical and clinical studies?

A1: Clinical trials have identified a spectrum of gastrointestinal toxicities as dose-limiting factors for **CHS-828**. These commonly include nausea, vomiting, diarrhea, constipation, and esophagitis.^{[1][2]} In some cases, more severe events such as subileus and gastric ulcers have been reported.^[1]

Q2: What is the underlying mechanism of **CHS-828**-induced gastrointestinal toxicity?

A2: The primary mechanism is the depletion of NAD⁺ in the rapidly proliferating epithelial cells of the gastrointestinal tract. NAD⁺ is crucial for cellular energy metabolism and DNA repair. Its depletion leads to mitochondrial dysfunction and activation of Poly (ADP-ribose) polymerase-1 (PARP1), a DNA repair enzyme. Overactivation of PARP1 further depletes cellular energy stores, contributing to intestinal inflammation, increased epithelial cell apoptosis (cell death), and decreased proliferation, ultimately compromising the integrity of the mucosal barrier.

Q3: Are there any strategies to reduce the gastrointestinal side effects of **CHS-828**?

A3: A promising strategy is the co-administration of nicotinamide (NAM) or nicotinic acid (NA), which are precursors of NAD⁺. This approach aims to rescue NAD⁺ levels in healthy tissues, including the gastrointestinal tract, thereby mitigating toxicity without compromising the anti-tumor efficacy in cancer cells that may lack the necessary enzymes to utilize these precursors. Preclinical studies with the **CHS-828** prodrug GMX1777 have shown that nicotinic acid can protect mice from lethal doses.[\[3\]](#)[\[4\]](#)

Q4: How does the oral formulation of **CHS-828** contribute to its gastrointestinal side effects?

A4: Direct irritation of the gastrointestinal mucosa by the oral formulation of **CHS-828** may contribute to the observed side effects. The development of an intravenous prodrug, GMX1777, was partly aimed at reducing the high intra- and inter-patient pharmacokinetic variability and potentially lessening the direct GI toxicity associated with oral **CHS-828**.

Troubleshooting Guides

Issue 1: Severe Diarrhea and Weight Loss in Animal Models

Symptoms: Animals treated with **CHS-828** exhibit significant diarrhea, leading to dehydration and a notable decrease in body weight.

Potential Cause: Disruption of the intestinal epithelial barrier function due to **CHS-828**-induced NAD⁺ depletion, leading to increased apoptosis and reduced proliferation of intestinal crypt cells. This results in malabsorption and fluid loss.

Troubleshooting Steps:

- **Dose Adjustment:** Consider reducing the dose of **CHS-828** to a level that maintains anti-tumor efficacy while minimizing gastrointestinal toxicity.
- **Nicotinamide/Nicotinic Acid Co-administration:** Implement a co-treatment protocol with nicotinamide or nicotinic acid. (See Experimental Protocols section for a detailed methodology).
- **Supportive Care:** Provide subcutaneous or intravenous fluid and electrolyte replacement to combat dehydration.
- **Dietary Modification:** Ensure access to a highly palatable and easily digestible diet to encourage food intake.
- **Monitor Gut Microbiota:** Changes in the gut microbiome can exacerbate chemotherapy-induced diarrhea. Consider collecting fecal samples for microbial analysis to investigate this as a contributing factor.

Issue 2: Nausea and Vomiting in Experimental Subjects

Symptoms: Retching, pica (in rodents), and evidence of emesis in the housing environment.

Potential Cause: **CHS-828** can induce nausea and vomiting through both central and peripheral mechanisms. Central effects may involve the chemoreceptor trigger zone, while peripheral effects are likely due to direct irritation of the gastric mucosa and the release of emetogenic substances from the damaged gut.

Troubleshooting Steps:

- **Anti-emetic Prophylaxis:** Administer standard anti-emetic agents, such as 5-HT3 receptor antagonists (e.g., ondansetron), prior to **CHS-828** administration.
- **Dose Fractionation:** If the experimental design allows, consider splitting the daily dose of **CHS-828** into two or more smaller administrations to reduce peak plasma concentrations and potential for acute nausea.

- **Vehicle Optimization:** For oral administration, experiment with different vehicle formulations to minimize direct gastric irritation.

Data Presentation

Table 1: Summary of Gastrointestinal Side Effects of **CHS-828** from Clinical Trials

Gastrointestinal Side Effect	Reported Incidence	Severity (Grade)	Citation(s)
Nausea	Frequently Reported	1-3	[1][2]
Vomiting	Frequently Reported	1-3	[1][2]
Diarrhea	Frequently Reported	1-4 (Dose-limiting)	[1][2]
Constipation	Reported	1-4 (Dose-limiting)	[1][2]
Esophagitis	Reported	Dose-limiting	[2]
Subileus	Reported	Not Specified	[1]
Gastric Ulcer	Reported	Not Specified	[1]

Note: Specific incidence rates at different dose levels are not consistently reported in publicly available clinical trial data.

Table 2: Preclinical Observations and Mitigation Strategies

Observation	Potential Mitigation Strategy	Expected Outcome	Relevant Findings
CHS-828 induces NAD+ depletion in intestinal epithelium.	Co-administration of nicotinamide or nicotinic acid.	Restoration of NAD+ levels in healthy tissues, reducing mucosal damage.	Nicotinic acid protected mice from lethal doses of the CHS-828 prodrug GMX1777.[3][4]
Increased intestinal epithelial cell apoptosis and decreased proliferation.	Dose reduction or fractionation of CHS-828.	Reduced severity of mucosal injury and improved tissue regeneration.	Dose-dependent toxicity observed in clinical trials suggests dose modification may reduce side effects.[1]
Alterations in gut microbiota composition.	Probiotic or prebiotic supplementation.	Restoration of a healthy gut microbiome, potentially reducing inflammation and diarrhea.	The gut microbiome is known to influence chemotherapy-induced GI toxicity.

Experimental Protocols

Protocol 1: Co-administration of Nicotinic Acid to Mitigate CHS-828 Induced Gastrointestinal Toxicity in a Mouse Model

Objective: To evaluate the efficacy of nicotinic acid in preventing **CHS-828**-induced gastrointestinal mucositis.

Materials:

- **CHS-828**
- Nicotinic Acid (NA)
- Vehicle for **CHS-828** (e.g., 0.5% methylcellulose)

- Vehicle for NA (e.g., sterile saline)
- Female BALB/c mice (6-8 weeks old)

Procedure:

- Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
- Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
 - Group 1: Vehicle control (for both **CHS-828** and NA)
 - Group 2: **CHS-828**
 - Group 3: **CHS-828** + Nicotinic Acid
 - Group 4: Nicotinic Acid only
- Dosing Regimen:
 - Administer **CHS-828** orally (p.o.) once daily at a predetermined toxic dose (e.g., established from a pilot dose-range finding study).
 - Administer Nicotinic Acid (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to **CHS-828** administration.
- Monitoring:
 - Record body weight and assess stool consistency daily.
 - Monitor for signs of distress (e.g., lethargy, ruffled fur).
- Endpoint Analysis (e.g., Day 5 post-treatment initiation):
 - Euthanize mice and collect the small intestine.
 - Measure the length of the small intestine.

- Fix intestinal tissue in 10% neutral buffered formalin for histopathological analysis.
- Embed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
- Score intestinal mucositis based on a standardized scoring system (see Table 3).

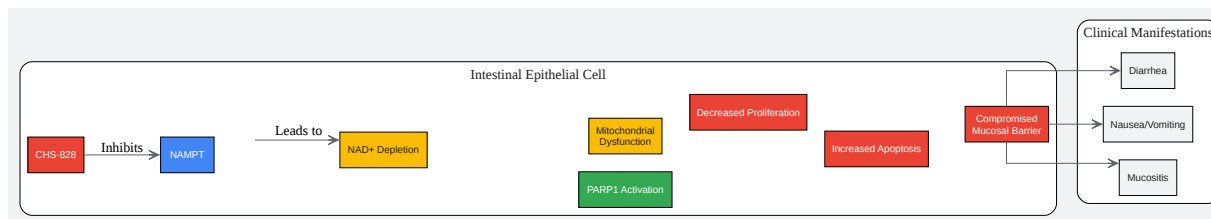
Table 3: Histological Scoring of Intestinal Mucositis

Score	Villus	Crypts	Inflammatory Infiltrate
0	Normal, slender villi	Normal, intact crypts	None
1	Mild villus blunting	Mild crypt distortion	Mild infiltrate in lamina propria
2	Moderate villus atrophy	Moderate crypt loss	Moderate infiltrate extending to submucosa
3	Severe villus atrophy, ulceration	Severe crypt loss, abscesses	Severe, transmural inflammation

This scoring system is a simplified example. Researchers should refer to detailed histopathological scoring guides for comprehensive evaluation.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mandatory Visualizations

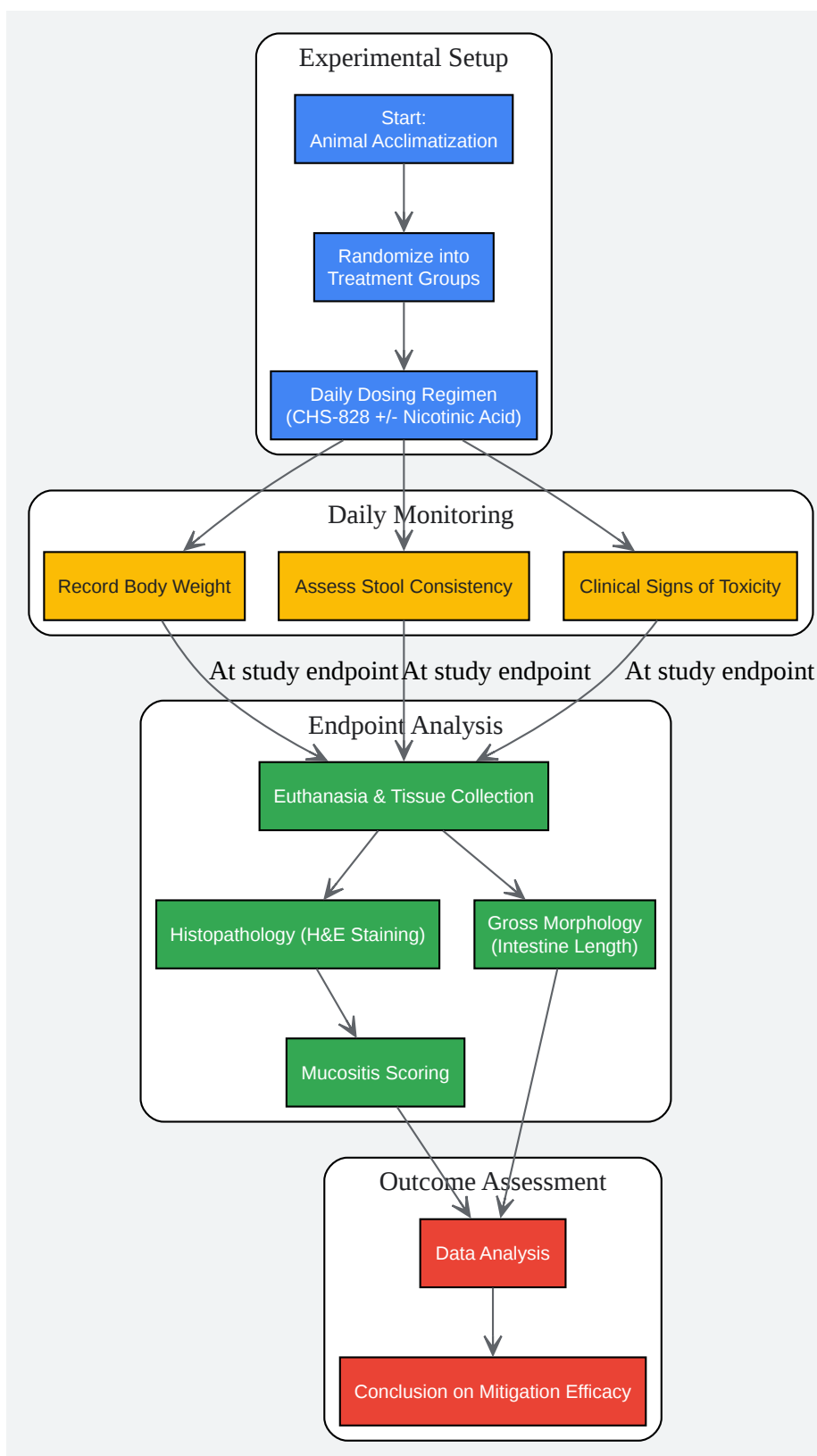
Signaling Pathway of CHS-828-Induced Gastrointestinal Toxicity



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Caption: Mechanism of **CHS-828** induced GI toxicity.

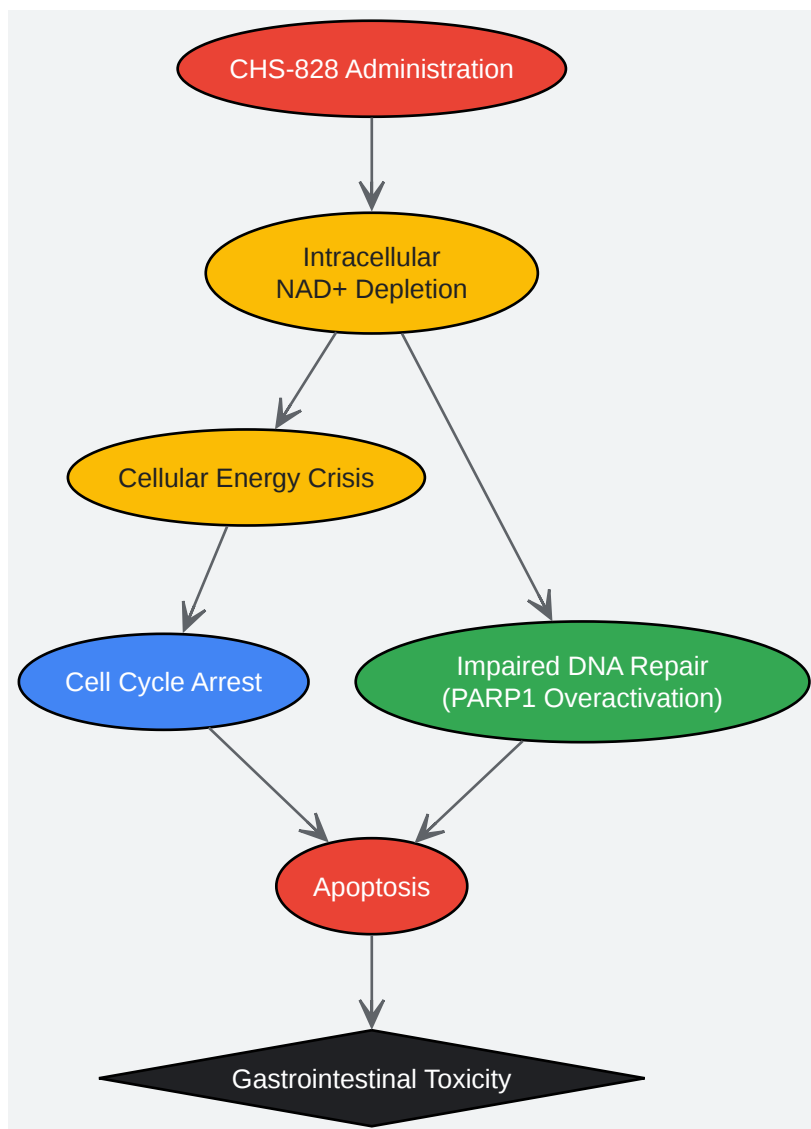
Experimental Workflow for Mitigation Strategy



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Caption: Workflow for testing GI mitigation strategies.

Logical Relationship of NAD⁺ Depletion and its Consequences



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Caption: Consequences of **CHS-828**-induced NAD⁺ depletion.

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